molecular formula C5H8N2O2 B12899341 2-Amino-5,5-dimethyl-1,3-oxazol-4-one CAS No. 17816-87-4

2-Amino-5,5-dimethyl-1,3-oxazol-4-one

Katalognummer: B12899341
CAS-Nummer: 17816-87-4
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: GELPWDNWQOJCNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-5,5-dimethyloxazol-4(5H)-one is a heterocyclic compound containing an oxazole ring with an amino group and two methyl groups. Compounds with oxazole rings are known for their diverse biological activities and are often used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-dimethyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a suitable amine with a diketone or ketoester in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-5,5-dimethyloxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Introduction of different substituents at various positions on the oxazole ring.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole N-oxides, while substitution reactions could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2-amino-5,5-dimethyloxazol-4(5H)-one may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action for 2-amino-5,5-dimethyloxazol-4(5H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-5-methyloxazole: Lacks one methyl group compared to 2-amino-5,5-dimethyloxazol-4(5H)-one.

    2-amino-4,5-dimethyloxazole: Different positioning of the amino group.

    5,5-dimethyloxazol-4-one: Lacks the amino group.

Uniqueness

2-amino-5,5-dimethyloxazol-4(5H)-one’s unique structure, with both an amino group and two methyl groups, may confer specific chemical properties and biological activities that distinguish it from similar compounds.

Eigenschaften

CAS-Nummer

17816-87-4

Molekularformel

C5H8N2O2

Molekulargewicht

128.13 g/mol

IUPAC-Name

2-amino-5,5-dimethyl-1,3-oxazol-4-one

InChI

InChI=1S/C5H8N2O2/c1-5(2)3(8)7-4(6)9-5/h1-2H3,(H2,6,7,8)

InChI-Schlüssel

GELPWDNWQOJCNF-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N=C(O1)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.